molecular formula C14H26 B121338 1,7-Tetradecadiene CAS No. 150767-46-7

1,7-Tetradecadiene

Cat. No.: B121338
CAS No.: 150767-46-7
M. Wt: 194.36 g/mol
InChI Key: FAQAIHMZMAIJCR-UHFFFAOYSA-N
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Description

1,7-Tetradecadiene is an organic compound with the molecular formula C₁₄H₂₆. It is a linear diene, meaning it contains two double bonds within its carbon chain. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and the presence of double bonds at the first and seventh positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Tetradecadiene can be synthesized through various methods. One common approach involves the disproportionation of 1,5-cyclooctadiene and 1-hexene. This reaction yields 1,5,9-tetradecatriene, which is then metallated to form 1-metallo-5,9-tetradecadiene. The organometallic compound is subsequently treated with a C₂-synthon to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as titanium or nickel complexes, is common in these processes. These catalysts facilitate the polymerization and subsequent dehydrogenation of alkenes to form the desired diene.

Chemical Reactions Analysis

Types of Reactions

1,7-Tetradecadiene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bonds results in the formation of tetradecane.

    Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.

    Substitution: Halogens like chlorine or bromine are used, often in the presence of a catalyst or under UV light.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Tetradecane.

    Substitution: Dihalogenated tetradecanes.

Scientific Research Applications

1,7-Tetradecadiene has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,7-tetradecadiene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,13-Tetradecadiene: Similar in structure but with double bonds at the first and thirteenth positions.

    1,9-Decadiene: A shorter chain diene with double bonds at the first and ninth positions.

    1,7-Octadiene: An even shorter chain diene with double bonds at the first and seventh positions.

Uniqueness

1,7-Tetradecadiene is unique due to its specific positioning of double bonds, which influences its reactivity and the types of reactions it can undergo. Its long carbon chain also makes it suitable for applications requiring extended hydrocarbon structures.

Properties

IUPAC Name

tetradeca-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,13-14H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQAIHMZMAIJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399064
Record name 1,7-TETRADECADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-46-7
Record name 1,7-TETRADECADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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